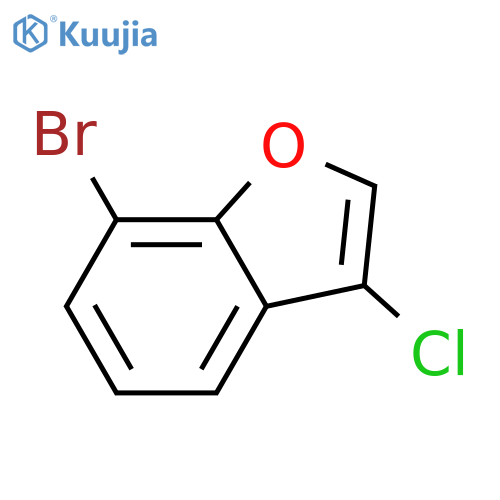

Cas no 1368229-56-4 (7-bromo-3-chlorobenzofuran)

7-bromo-3-chlorobenzofuran 化学的及び物理的性質

名前と識別子

-

- 7-bromo-3-chlorobenzofuran

- Benzofuran, 7-bromo-3-chloro-

-

- インチ: 1S/C8H4BrClO/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-4H

- InChIKey: RZFFXIWFRJXFNJ-UHFFFAOYSA-N

- ほほえんだ: O1C2=C(Br)C=CC=C2C(Cl)=C1

7-bromo-3-chlorobenzofuran 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A019100542-1g |

7-Bromo-3-chlorobenzofuran |

1368229-56-4 | 95% | 1g |

473.20 USD | 2021-06-17 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD439921-1g |

7-Bromo-3-chlorobenzofuran |

1368229-56-4 | 97% | 1g |

¥3122.0 | 2023-04-02 | |

| Enamine | EN300-6776890-10.0g |

7-bromo-3-chloro-1-benzofuran |

1368229-56-4 | 10.0g |

$3131.0 | 2023-07-07 | ||

| Enamine | EN300-6776890-0.25g |

7-bromo-3-chloro-1-benzofuran |

1368229-56-4 | 0.25g |

$670.0 | 2023-07-07 | ||

| Enamine | EN300-6776890-0.5g |

7-bromo-3-chloro-1-benzofuran |

1368229-56-4 | 0.5g |

$699.0 | 2023-07-07 | ||

| Enamine | EN300-6776890-5.0g |

7-bromo-3-chloro-1-benzofuran |

1368229-56-4 | 5.0g |

$2110.0 | 2023-07-07 | ||

| Enamine | EN300-6776890-0.1g |

7-bromo-3-chloro-1-benzofuran |

1368229-56-4 | 0.1g |

$640.0 | 2023-07-07 | ||

| Enamine | EN300-6776890-1.0g |

7-bromo-3-chloro-1-benzofuran |

1368229-56-4 | 1.0g |

$728.0 | 2023-07-07 | ||

| Chemenu | CM380793-1g |

7-bromo-3-chloro-1-benzofuran |

1368229-56-4 | 95%+ | 1g |

$469 | 2023-03-27 | |

| Enamine | EN300-6776890-2.5g |

7-bromo-3-chloro-1-benzofuran |

1368229-56-4 | 2.5g |

$1428.0 | 2023-07-07 |

7-bromo-3-chlorobenzofuran 関連文献

-

Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755

-

S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244

-

Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742

-

Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

7-bromo-3-chlorobenzofuranに関する追加情報

Professional Introduction to 7-bromo-3-chlorobenzofuran (CAS No. 1368229-56-4)

7-bromo-3-chlorobenzofuran, with the chemical formula C₇H₃BrClO, is a significant compound in the field of organic synthesis and pharmaceutical research. This heterocyclic aromatic compound belongs to the benzofuran family, characterized by a fused benzene and furan ring system. The presence of both bromine and chlorine substituents on the benzene ring enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

The compound is identified by its unique Chemical Abstracts Service (CAS) number, CAS No. 1368229-56-4, which distinguishes it from other isomers and analogs. This specificity is crucial in ensuring the correct identification and handling of the substance in research and industrial applications.

In recent years, 7-bromo-3-chlorobenzofuran has garnered attention due to its potential applications in medicinal chemistry. Its structural features make it a versatile building block for the development of novel therapeutic agents. Researchers have explored its utility in synthesizing bioactive molecules targeting various diseases, including cancer and inflammatory disorders.

One of the most compelling aspects of 7-bromo-3-chlorobenzofuran is its role as a precursor in the preparation of substituted benzofurans. These derivatives have shown promise in preclinical studies as inhibitors of key enzymes involved in disease pathways. For instance, modifications at the bromo and chloro positions have been investigated for their ability to modulate receptor binding affinities, leading to improved pharmacological profiles.

The synthesis of 7-bromo-3-chlorobenzofuran typically involves halogenation reactions on a parent benzofuran scaffold. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and selectivity. These techniques are essential for producing pure samples suitable for further chemical manipulation and biological evaluation.

Recent studies have highlighted the importance of regioselective functionalization in designing effective pharmaceutical intermediates like 7-bromo-3-chlorobenzofuran. By controlling the reaction conditions, chemists can tailor the substitution pattern on the benzene ring, thereby influencing the compound's biological activity. This level of precision is critical for optimizing drug candidates throughout the development pipeline.

The pharmaceutical industry has shown particular interest in benzofuran derivatives due to their diverse biological activities. For example, certain analogs of 7-bromo-3-chlorobenzofuran have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. Such findings underscore the compound's potential as a lead structure for drug discovery initiatives.

In addition to its medicinal applications, 7-bromo-3-chlorobenzofuran has found utility in materials science. Its aromatic structure and halogenated substituents make it a suitable candidate for designing organic electronic materials, such as conductive polymers and liquid crystals. These applications leverage the compound's ability to form stable, ordered structures with desirable electronic properties.

The handling and storage of 7-bromo-3-chlorobenzofuran require adherence to standard laboratory protocols to ensure safety and maintain purity. Proper ventilation, personal protective equipment (PPE), and inert atmosphere conditions are recommended during manipulations involving this compound. Such precautions are essential for preventing degradation and ensuring reliable experimental outcomes.

The future prospects for 7-bromo-3-chlorobenzofuran are promising, with ongoing research exploring new synthetic routes and applications. Collaborative efforts between academia and industry are likely to drive innovation in this area, leading to novel therapeutics and advanced materials based on this versatile intermediate.

In conclusion, CAS No. 1368229-56-4, corresponding to 7-bromo-3-chlorobenzofuran, represents a compound of significant interest in synthetic chemistry and pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for developing new drugs and functional materials. As research continues to uncover its potential, this compound is poised to play an increasingly important role in scientific advancements.

1368229-56-4 (7-bromo-3-chlorobenzofuran) 関連製品

- 1261998-75-7(3-Pyridinol, 6-(3-chloro-4-fluorophenyl)-)

- 1126824-74-5(8-Bromo-[1,2,4]triazolo[4,3-A]pyridine)

- 2877688-49-6(N-(oxan-4-yl)-2-(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)acetamide)

- 2137607-32-8(5-Thiazolemethanol, α-(2-amino-1,1-dimethylethyl)-4-chloro-)

- 1197332-52-7((3-Methoxy-2,5-dimethylphenyl)boronic acid)

- 2171754-01-9(3-N,2-dicyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidopropanoic acid)

- 1019603-65-6(4-Bromo-N-(2-fluorobenzyl)-2-methylaniline)

- 2229453-24-9(2-(dimethylamino)methyl-4-{1-(hydroxymethyl)cyclopropylmethyl}phenol)

- 1801595-21-0(4-(3-Fluoro-4-methylphenyl)oxane-4-carboxylic acid)

- 2137996-90-6(2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(pentan-2-yl)acetamide)